molecular formula C6H6Cl3N B595618 5-Chloro-2-(chloromethyl)pyridine hydrochloride CAS No. 124425-84-9

5-Chloro-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B595618
CAS No.: 124425-84-9
M. Wt: 198.471
InChI Key: MABOHZPAWTVABD-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H5Cl2N. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals, including insecticides like imidacloprid and acetamiprid . This compound is known for its role in the production of pyridine-based pesticides and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes dissolving 2-chloro-5-methylpyridine in a solvent such as dichloromethane and then adding thionyl chloride. The mixture is refluxed for an hour, cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of 2-chloro-5-methylpyridine as a starting material. The process includes chlorination in the presence of a catalyst under reflux conditions. After the reaction, the solvent is removed, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and cardiovascular diseases.

    Industry: It is a key intermediate in the production of pesticides and herbicides

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-(Chloromethyl)pyridine hydrochloride

Uniqueness

5-Chloro-2-(chloromethyl)pyridine hydrochloride is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its specific structure allows for targeted modifications, making it valuable in the production of a wide range of chemical products .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABOHZPAWTVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124425-84-9
Record name 5-chloro-2-(chloromethyl)pyridine hydrochloride
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